![molecular formula C20H27N3O8S2 B144409 Meraboin CAS No. 128455-95-8](/img/structure/B144409.png)
Meraboin
Overview
Description
Meraboin, known chemically as 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-3-methyl-9-(2-(6-methyl-3-pyridinyl)ethyl)-, sulfate (1:2), is a complex organic compound with significant potential in various scientific fields . This compound is characterized by its intricate structure, which includes a pyridoindole core and multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Meraboin typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyridoindole core. This process often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Meraboin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of this compound with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Meraboin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Meraboin exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Meraboin can be compared to other compounds with similar structures, such as:
Indole derivatives: These compounds share a similar core structure and may exhibit comparable chemical properties.
Pyridine derivatives: These compounds also contain a pyridine ring and can undergo similar chemical reactions.
Uniqueness: What sets this compound apart is its specific combination of functional groups and its unique three-dimensional structure, which can lead to distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-methyl-9-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3.2H2O4S/c1-13-6-7-15(11-21-13)8-9-16-4-3-5-18-20(16)17-12-22-14(2)10-19(17)23-18;2*1-5(2,3)4/h3-7,11,14,22-23H,8-10,12H2,1-2H3;2*(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJSEWNJBZLWCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C3=C(C=CC=C3N2)CCC4=CN=C(C=C4)C.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926141 | |
Record name | Sulfuric acid--3-methyl-9-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128455-95-8 | |
Record name | Meraboin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128455958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--3-methyl-9-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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